

Spectroscopic Characterization of Tris(2-aminoethyl)amine: A Technical Guide

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Compound of Interest

Compound Name: *Tris(2-aminoethyl)amine*

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Introduction

Tris(2-aminoethyl)amine, commonly known as tren, is a versatile tripodal tetradentate chelating agent with the formula $N(CH_2CH_2NH_2)_3$.^[1] Its unique structure, featuring a tertiary amine core and three primary amine arms, makes it a valuable ligand in coordination chemistry and a key building block in the synthesis of various organic compounds, including polyimine networks.^[1] A thorough understanding of its spectroscopic properties is fundamental for researchers and scientists in confirming its identity, assessing its purity, and studying its interactions in various chemical systems.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **Tris(2-aminoethyl)amine**. It includes tabulated data, detailed experimental protocols, and a workflow diagram for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Tris(2-aminoethyl)amine** by providing information about the chemical environment of its hydrogen (1H) and carbon (^{13}C) atoms.

1H NMR Spectral Data

The ^1H NMR spectrum of **Tris(2-aminoethyl)amine** is characterized by two distinct signals corresponding to the two types of methylene protons and a broad signal for the primary amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.75	Triplet	6H	-CH ₂ -NH ₂
~2.55	Triplet	6H	N-CH ₂ -
~1.30	Broad Singlet	6H	-NH ₂

Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent, concentration, and temperature. This signal will also disappear upon the addition of D₂O due to proton exchange.^{[2][3]}

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **Tris(2-aminoethyl)amine** shows two signals, corresponding to the two chemically non-equivalent carbon atoms in the ethyl chains.^[4]

Chemical Shift (δ) ppm	Assignment
~57.5	N-CH ₂ -
~39.5	-CH ₂ -NH ₂

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of **Tris(2-aminoethyl)amine** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **Tris(2-aminoethyl)amine** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.^{[5][6]}
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.

- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons and assign the chemical shifts in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **Tris(2-aminoethyl)amine**, the key functional groups are the primary amines (N-H) and the aliphatic C-N and C-H bonds.

IR Spectral Data

The IR spectrum of **Tris(2-aminoethyl)amine** exhibits characteristic absorption bands for its primary amine and aliphatic moieties.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3350 - 3250	N-H stretch	Two bands, characteristic of a primary amine. [2] [3] [7] [8]
2940 - 2820	C-H stretch	Aliphatic C-H stretching.
1590	N-H bend (scissoring)	Characteristic bending vibration of a primary amine. [8] [9]
1460	C-H bend	Aliphatic C-H bending.
1050	C-N stretch	Stretching vibration of the carbon-nitrogen bond. [8]
910 - 665	N-H wag	Broad band, characteristic of primary and secondary amines. [8]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of liquid **Tris(2-aminoethyl)amine** is using Attenuated Total Reflectance (ATR) or as a neat liquid film.

- Sample Preparation:
 - ATR: Place a small drop of the liquid sample directly onto the ATR crystal.
 - Neat Liquid Film: Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or clean salt plates to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Aliphatic amines like **Tris(2-aminoethyl)amine** do not possess strong chromophores and therefore do not exhibit significant absorbance in the standard UV-Vis region (200-800 nm).^[10] Any observed absorbance is typically weak and occurs at lower wavelengths. However, UV-Vis spectroscopy can be employed to study metal complexes of **Tris(2-aminoethyl)amine** or after derivatization with a chromophore-containing reagent.^{[10][11]}

UV-Vis Spectral Data

In its pure form, **Tris(2-aminoethyl)amine** does not have a characteristic λ_{max} in the UV-Vis spectrum. The UV-Vis spectrum of a solution of **Tris(2-aminoethyl)amine** may show a cutoff at lower wavelengths due to solvent absorption.

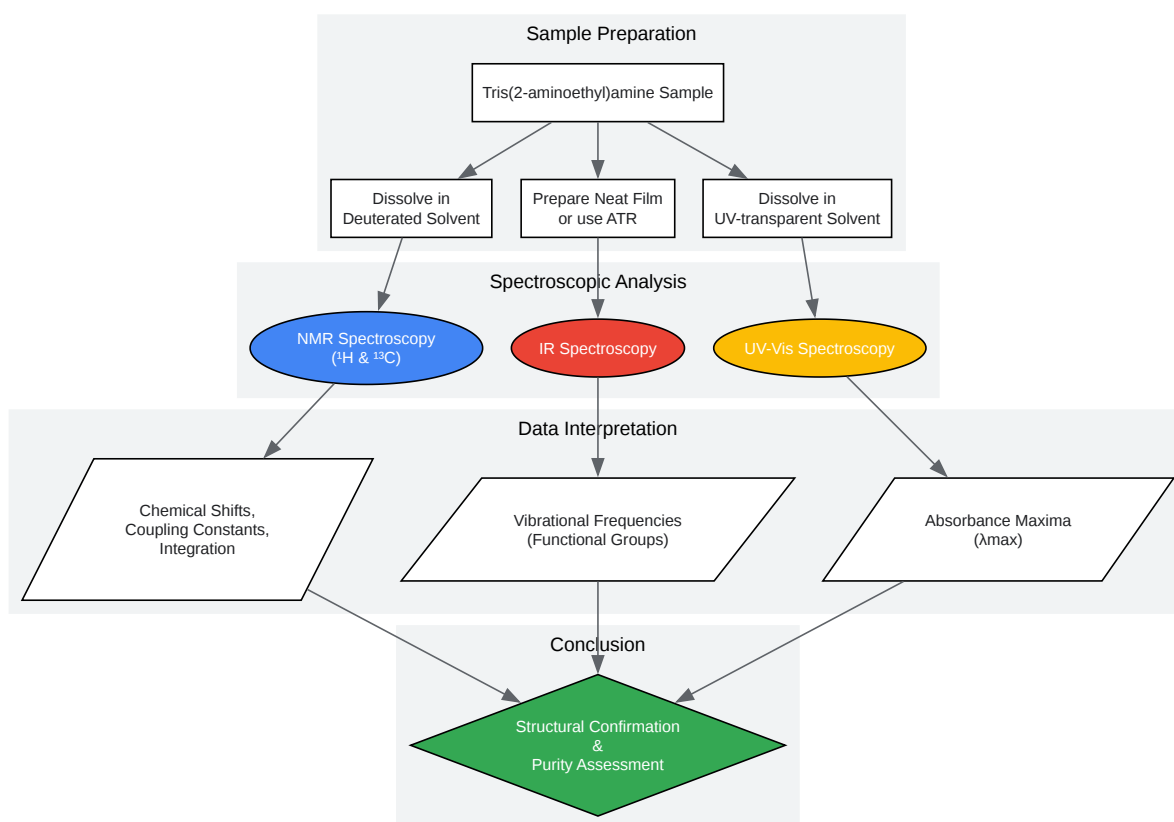
Experimental Protocol for UV-Vis Spectroscopy

For the analysis of a solution of **Tris(2-aminoethyl)amine** or its derivatives:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile).^[12] The concentration will depend on the specific application, such as studying a metal complex.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
- Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}), if any, and determine the molar absorptivity if the concentration is known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a **Tris(2-aminoethyl)amine** sample.



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Caption: Workflow for the spectroscopic characterization of **Tris(2-aminoethyl)amine**.

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